tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate
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Overview
Description
tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate is a chemical compound with the molecular formula C11H21NO4. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two hydroxyl groups in the cis configuration and a tert-butyl ester group at the carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into azepane derivatives . These methods offer efficient and sustainable routes for the synthesis of tert-butyl esters.
Industrial Production Methods
Industrial production of this compound often employs large-scale flow microreactor systems due to their efficiency and sustainability. These systems allow for continuous production, reducing waste and improving yield compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted azepane derivatives.
Scientific Research Applications
tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate finds extensive applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups and tert-butyl ester moiety play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its full potential in various applications.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate
- tert-Butyl trans-3,6-dihydroxyazepane-1-carboxylate
- tert-Butyl 3,6-dihydroxyazepane-1-carboxylate
Uniqueness
This compound is unique due to its cis configuration of the hydroxyl groups, which imparts distinct chemical and biological properties compared to its trans isomer. This configuration influences its reactivity, binding affinity, and overall stability, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (3S,6R)-3,6-dihydroxyazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-6-8(13)4-5-9(14)7-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOZHPDILDLJAS-DTORHVGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC(C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H](C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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